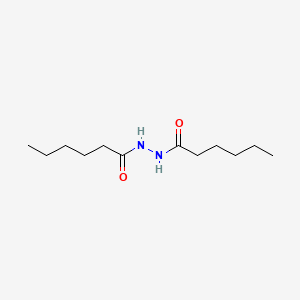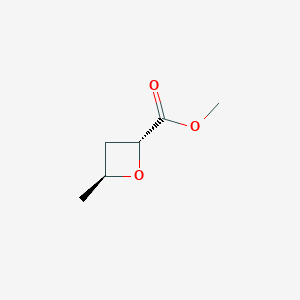![molecular formula C24H25NO4 B14014143 N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide CAS No. 54170-03-5](/img/structure/B14014143.png)
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- is a complex organic compound known for its unique chemical structure and properties. This compound features a benzeneacetamide core with various functional groups, including hydroxy, methoxy, and phenylmethoxy groups, which contribute to its diverse reactivity and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- typically involves multi-step organic reactions. One common approach is the condensation of benzeneacetic acid derivatives with appropriate amines under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetone derivatives, while reduction can produce benzeneethanol derivatives.
Scientific Research Applications
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXYPHENYL)ETHYL]-4-(PHENYLMETHOXY)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXY-PHENYL)ETHYL]-4-(PHENYLMETHOXY)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways and effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide: A simpler analog with fewer functional groups.
Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: Shares some structural similarities but differs in functional groups and reactivity.
Uniqueness
BENZENEACETAMIDE,N-[2-(4-HYDROXY-3-METHOXY-PHENYL)ETHYL]-4-(PHENYLMETHOXY)- stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.
Properties
CAS No. |
54170-03-5 |
|---|---|
Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C24H25NO4/c1-28-23-15-19(9-12-22(23)26)13-14-25-24(27)16-18-7-10-21(11-8-18)29-17-20-5-3-2-4-6-20/h2-12,15,26H,13-14,16-17H2,1H3,(H,25,27) |
InChI Key |
NEYHHNWLRYDUCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCNC(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



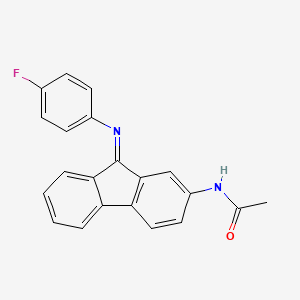
![6-Bromo-11,11-dimethyl-9-phenyl-5,9,10,11-tetrahydroindeno[2,1-b]carbazole](/img/structure/B14014074.png)

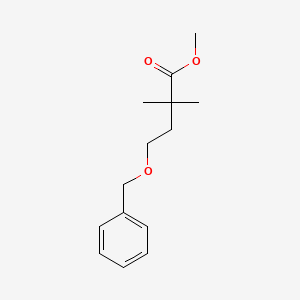
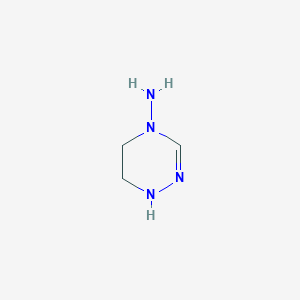

![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
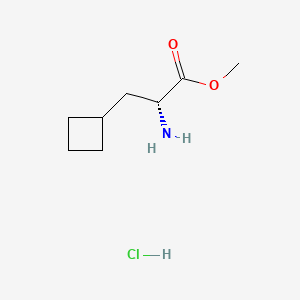
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
